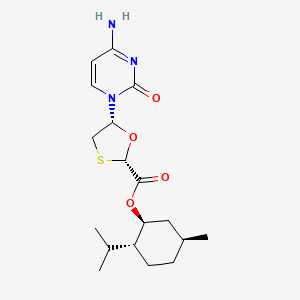

ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester

Descripción general

Descripción

ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester: is a chemical compound known for its role as an intermediate in the synthesis of antiviral drugs. It is particularly significant in the production of nucleoside reverse transcriptase inhibitors, which are used in the treatment of HIV infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester involves several steps. One common method includes the reaction of 5-fluoro-2-oxo-1,3-oxathiolane-2-carboxylic acid with (1S,2R,5S)-5-methyl-2-isopropylcyclohexanol under specific conditions to form the ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antiviral Activity

Lamivudine is recognized for its effectiveness against HIV-1 and hepatitis B virus (HBV). The active form of lamivudine, lamivudine triphosphate, inhibits viral reverse transcriptase, leading to the termination of viral DNA replication. Studies have shown that ent-Lamivudine Acid can enhance the efficacy of existing antiretroviral therapies when used in combination with other agents such as abacavir and efavirenz .

2. Drug Formulation

Research has been conducted on the formulation of nanoparticles containing lamivudine to improve its bioavailability and therapeutic efficacy. For instance, polymethacrylic acid nanoparticles loaded with lamivudine have been developed to achieve controlled release and targeted delivery, which may enhance treatment outcomes for HIV-infected patients .

Case Studies

1. Efficacy in Combination Therapy

A clinical study evaluated the effectiveness of a generic combination therapy containing abacavir and lamivudine in treatment-naïve HIV-infected patients. The results indicated that 73.8% of participants achieved a viral load of less than 40 copies/mL after 12 months of treatment, demonstrating the potential of ent-Lamivudine Acid in improving patient outcomes when combined with other antiretroviral drugs .

2. Tissue Penetration Studies

A post-mortem analysis investigated the tissue penetration ratios (TPRs) of lamivudine in various female genital tissues. Findings revealed that lamivudine exhibited high penetration rates in vaginal tissues compared to cervical tissues, suggesting its potential role in preventing local HIV replication and transmission . This study highlights the importance of understanding drug distribution within target tissues for optimizing therapeutic strategies.

Data Tables

The following table summarizes key findings related to the pharmacokinetics and efficacy of ent-Lamivudine Acid in various studies:

Mecanismo De Acción

The mechanism of action of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester involves its conversion into active metabolites that inhibit the reverse transcriptase enzyme of HIV. This inhibition prevents the viral RNA from being transcribed into DNA, thereby blocking the replication of the virus. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription.

Comparación Con Compuestos Similares

Lamivudine: Another nucleoside reverse transcriptase inhibitor used in HIV treatment.

Emtricitabine: A similar compound with a fluorine atom, also used as an antiviral agent.

Uniqueness: ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall efficacy as an intermediate in drug synthesis.

Actividad Biológica

ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester is a derivative of lamivudine, a well-known nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV and hepatitis B virus (HBV). This article explores the biological activity of this compound, its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Lamivudine functions by inhibiting reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. The active form of lamivudine, lamivudine triphosphate (L-TP), competes with natural cytidine triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during DNA synthesis, effectively halting viral replication .

Pharmacokinetics

ent-Lamivudine Acid is expected to exhibit similar pharmacokinetic properties to lamivudine:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Minimal binding to plasma proteins; primarily distributed in body fluids.

- Metabolism : Undergoes phosphorylation to its active triphosphate form without significant hepatic metabolism via the CYP450 pathway.

- Elimination : Primarily excreted unchanged in urine .

Antiviral Efficacy

Recent studies have highlighted the antiviral activity of lamivudine derivatives against various viruses. For instance:

- HIV : Lamivudine has shown a significant reduction in viral load in HIV-infected patients. A study indicated that 73.8% of patients achieved a viral load below 40 copies/mL after 12 months of treatment with lamivudine combined with other antiretrovirals .

- Ebola Virus : In vitro studies have assessed lamivudine's efficacy against Ebola virus (EBOV). However, results indicated minimal antiviral activity against EBOV when tested in various cell lines .

Case Studies

- HIV Treatment : A clinical trial involving 42 patients treated with a combination of lamivudine and other antiretrovirals reported significant increases in CD4 T lymphocyte counts and reductions in HIV RNA levels over 12 months .

- Ebola Virus Study : In an experimental model using guinea pigs, lamivudine was administered prior to EBOV exposure. Results showed limited efficacy in preventing disease progression compared to other antiviral agents .

Comparative Analysis of Biological Activity

Propiedades

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYKWNYBSBURDT-CBAJHEILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=CC(=NC3=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001104910 | |

| Record name | (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl (2S,5R)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147126-74-7 | |

| Record name | (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl (2S,5R)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147126-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl (2S,5R)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.